2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

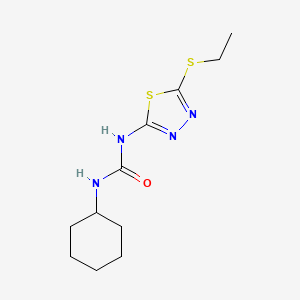

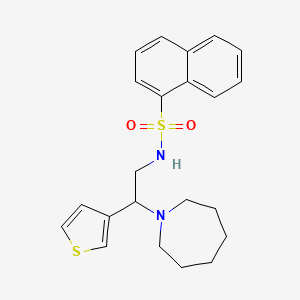

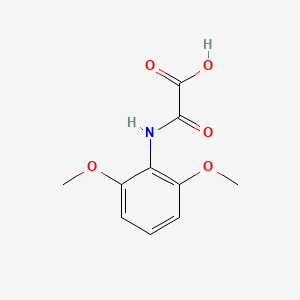

“2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 1783953-25-2 . It has a molecular weight of 212.06 . The IUPAC name for this compound is 2-(2,5-dichlorothiazol-4-yl)acetic acid . The InChI code for this compound is 1S/C5H3Cl2NO2S/c6-4-2(1-3(9)10)8-5(7)11-4/h1H2,(H,9,10) .

Synthesis Analysis

The synthesis of thiazole derivatives, which includes “this compound”, has been carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Electrophilic Aromatic Reactivities

Research by August, Davis, and Taylor (1986) on electrophilic aromatic reactivities in the gas-phase elimination of acetic acid shows the relevance of compounds like 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid in understanding the behavior of N-containing heterocycles, particularly in conditions involving hydrogen bonding and polarizability (Ryan A. August, C. Davis, & R. Taylor, 1986).

Crystal Structure Analysis

The study of the crystal structure of compounds like febuxostat–acetic acid by Wu et al. (2015) provides insights into the molecular configuration and bonding characteristics of related compounds. This research has implications for understanding the structural attributes and interactions in thiazole-based compounds (Min Wu, Xiurong Hu, J. Gu, & G. Tang, 2015).

Conformational Comparisons

Lynch et al. (2003) conducted a study on the conformational comparisons between phenoxyacetic acid derivatives, which are structurally related to this compound. This research offers valuable information on the molecular conformations and interactions within similar molecular frameworks (D. Lynch, J. Barfield, J. Frost, R. Antrobus, & J. Simmons, 2003).

Synthesis and Characterization of New Compounds

Demirbas (2005) focused on the synthesis and characterization of new triheterocyclic compounds, incorporating acetic acid derivatives like this compound. This research is significant in expanding the understanding of chemical synthesis and properties of thiazole-based compounds (N. Demirbas, 2005).

Theoretical Considerations

Pop et al. (2015) provided theoretical considerations on tautomerism in similar thiazole-containing compounds, contributing to the understanding of the chemical behavior and stability of these molecules in various conditions (Raluca Pop, Maria Ilici, M. Andoni, Vasile Bercean, C. Muntean, M. Venter, & I. Julean, 2015).

Energetic Salts Research

Research on energetic salts based on nitroiminotetrazole-containing acetic acid by Joo et al. (2012) demonstrates the application of similar acetic acid derivatives in the synthesis and characterization of energetic materials, important in materials science and engineering (Young‐Hyuk Joo, Haixiang Gao, D. Parrish, S. Cho, E. Goh, & J. Shreeve, 2012).

Photochemical Studies

Lianming Wu, T. Y. Hong, & F. Vogt (2007) investigated the photo-degradation behavior of thiazole-containing compounds. This research is essential for understanding the stability and degradation pathways of these compounds under various environmental conditions (Lianming Wu, T. Y. Hong, & F. Vogt, 2007).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Properties

IUPAC Name |

2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-2(1-3(9)10)8-5(7)11-4/h1H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKBSIOEYNFNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B2872505.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2872506.png)

![5-(furan-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2872508.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine](/img/structure/B2872514.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2872523.png)